5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide
CAS No.: 1902949-77-2
VCID: VC5924354
Molecular Formula: C20H22ClN5O
Molecular Weight: 383.88
* For research use only. Not for human or veterinary use.
![5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide - 1902949-77-2](/images/structure/VC5924354.png)
Description |
5-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. It features a unique molecular structure that includes an indole moiety, a piperidine ring, and a cyclopropyl-substituted pyrazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the development of targeted therapies with enhanced efficacy and reduced side effects. SynthesisThe synthesis of 5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide involves multiple steps, requiring precise conditions such as temperature control and solvent selection. Techniques like reductive amination using sodium triacetoxyborohydride are employed to achieve high yields. The use of protecting groups is essential to ensure selective reactions. Mechanism of ActionThe mechanism of action for this compound typically involves interactions between the pyrazole moiety and target proteins, including hydrogen bonding and hydrophobic interactions. These interactions are crucial for its biological activity, which can be influenced by modifications to the pyrazole core. Potential Applications5-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide is part of ongoing efforts in medicinal chemistry to design targeted therapies. Its unique structure and potential biological activity make it a subject of interest for developing compounds with enhanced potency against specific targets. Research Findings |
---|---|
CAS No. | 1902949-77-2 |
Product Name | 5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide |
Molecular Formula | C20H22ClN5O |
Molecular Weight | 383.88 |
IUPAC Name | 5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide |
Standard InChI | InChI=1S/C20H22ClN5O/c21-14-3-4-16-13(9-14)10-18(23-16)20(27)22-15-5-7-26(8-6-15)19-11-17(24-25-19)12-1-2-12/h3-4,9-12,15,23H,1-2,5-8H2,(H,22,27)(H,24,25) |
Standard InChIKey | SKRQUPUDLGKLIV-UHFFFAOYSA-N |
SMILES | C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Solubility | not available |
PubChem Compound | 92126726 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume